alpha-Chloro-3-methyl-4-nitrotoluene
Overview
Description
Alpha-Chloro-3-methyl-4-nitrotoluene: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and a nitro group at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Toluene: The synthesis of alpha-Chloro-3-methyl-4-nitrotoluene typically begins with the nitration of toluene. This involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The next step involves the chlorination of the nitrated toluene. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to selectively introduce the chlorine atom at the desired position.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Chloro-3-methyl-4-nitrotoluene can undergo oxidation reactions to form various products such as nitrobenzaldehydes and nitrobenzoic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products:
Oxidation: Nitrobenzaldehydes, nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Alpha-Chloro-3-methyl-4-nitrotoluene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Chloro-3-methyl-4-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 3-Chloro-4-nitrotoluene
- 4-Chloro-3-nitrotoluene
- 2-Chloro-5-nitrotoluene
Comparison: Alpha-Chloro-3-methyl-4-nitrotoluene is unique due to the specific positions of the chlorine and nitro groups on the toluene ring. This positional arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHOEXVOPOBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171724 | |
Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-14-5 | |
Record name | 4-(Chloromethyl)-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18515-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chloro-3-methyl-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-chloro-3-methyl-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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